![molecular formula C17H28ClNO B1395513 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219960-84-5](/img/structure/B1395513.png)
3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
概要
説明
3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 2-(5-isopropyl-2-methylphenoxy)ethyl group, and it is commonly used in various chemical and biological studies due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-isopropyl-2-methylphenol and 2-chloroethylamine hydrochloride.
Etherification: The 5-isopropyl-2-methylphenol undergoes etherification with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide to form 2-(5-isopropyl-2-methylphenoxy)ethylamine.
Piperidine Formation: The resulting 2-(5-isopropyl-2-methylphenoxy)ethylamine is then reacted with piperidine under reflux conditions to form the desired product.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group can mimic natural ligands, allowing the compound to bind to receptor sites or inhibit enzyme activity, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
- 3-[2-(4-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
- 3-[2-(5-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
- 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-morpholine hydrochloride
Uniqueness
3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research settings where precise molecular interactions are studied.
特性
IUPAC Name |
3-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)17(11-16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUKZIUKURQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


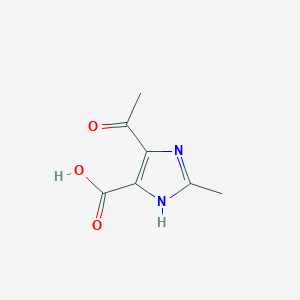
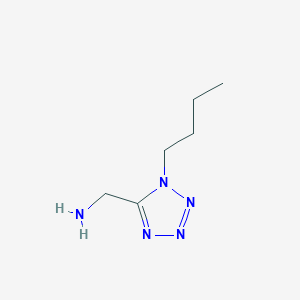
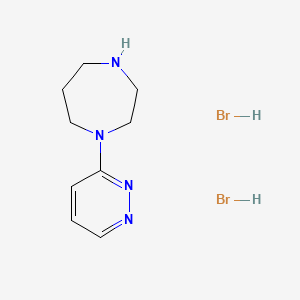
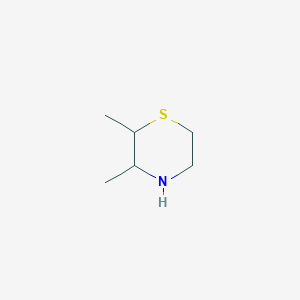
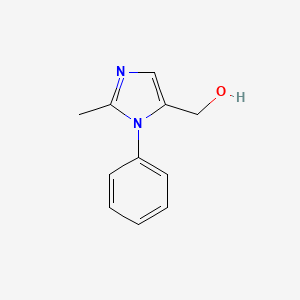
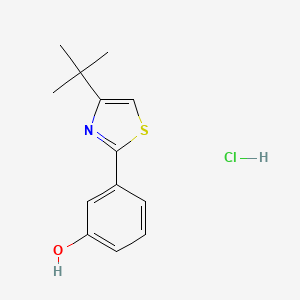
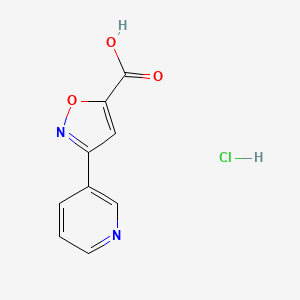
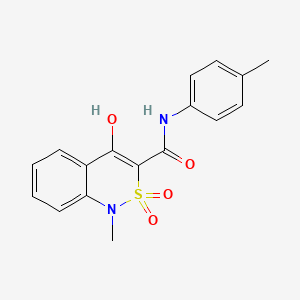
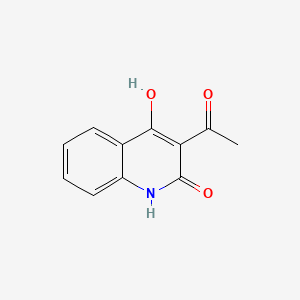
![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
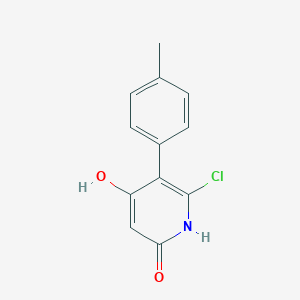
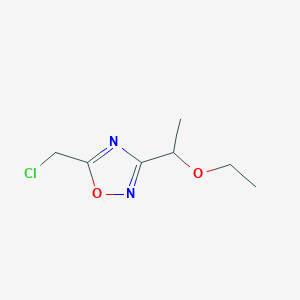
![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)
